

# Spectroscopic Profile of 6-Amino-3chloropyridazine: A Technical Guide

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Compound of Interest		
Compound Name:	6-Amino-3-chloropyridazine	
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This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound **6-Amino-3-chloropyridazine**, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

#### Introduction

**6-Amino-3-chloropyridazine** (CAS No: 5469-69-2) is a substituted pyridazine derivative with the molecular formula C<sub>4</sub>H<sub>4</sub>ClN<sub>3</sub>.[1] Its structural features, including the amino and chloro functional groups on the pyridazine ring, make it a versatile building block in organic synthesis. Accurate and comprehensive spectroscopic data is paramount for its identification, purity assessment, and the prediction of its reactivity in further chemical transformations. This guide presents a summary of its key spectroscopic characteristics.

### **Spectroscopic Data**

The following sections provide a detailed overview of the NMR, IR, and Mass Spectrometry data for **6-Amino-3-chloropyridazine**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the hydrogen and carbon framework of **6-Amino-3-chloropyridazine**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **6-Amino-3-chloropyridazine** 

Chemical Shift (δ)	Multiplicity	Integration	Assignment
Data not available in			
publicly accessible			
sources			

Table 2: 13C NMR Spectroscopic Data for 6-Amino-3-chloropyridazine

Chemical Shift (δ) ppm	Assignment	
Data not available in publicly accessible sources		

Note: While the existence of <sup>1</sup>H and <sup>13</sup>C NMR spectra for **6-Amino-3-chloropyridazine** is documented, specific chemical shift and coupling constant data are not readily available in the public domain. The data is reported to be held by commercial databases.[2][3]

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-Amino-3-chloropyridazine** reveals characteristic absorption bands corresponding to its amino group and aromatic ring structure.

Table 3: IR Spectroscopic Data for 6-Amino-3-chloropyridazine



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Specific peak list not available in publicly accessible sources	N-H stretching (Amino group)	
C=C stretching (Pyridazine ring)		
C-N stretching	_	
C-CI stretching	-	

Note: The IR spectrum is known to be available, but a detailed peak list is not publicly accessible. The assignments are based on characteristic functional group absorption regions. [4]

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 6-Amino-3-chloropyridazine

m/z	Relative Intensity (%)	Assignment
129.0	Data not available	[M] <sup>+</sup> (Molecular Ion)
Other fragments	Data not available	Fragmentation products

Note: The molecular weight of **6-Amino-3-chloropyridazine** is 129.55 g/mol .[1] The mass spectrum would show a molecular ion peak corresponding to this mass. Detailed fragmentation data is not publicly available but would be obtained via techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[4]

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.



#### **NMR Spectroscopy**

A sample of **6-Amino-3-chloropyridazine** would be dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, and transferred to an NMR tube. The spectra would be recorded on a spectrometer, such as a BRUKER AC-300, operating at a specific frequency for <sup>1</sup>H and <sup>13</sup>C nuclei.[2] Tetramethylsilane (TMS) is typically used as an internal standard.

### Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the KBr wafer technique.[4] A small amount of finely ground **6-Amino-3-chloropyridazine** is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet, through which a beam of infrared light is passed.

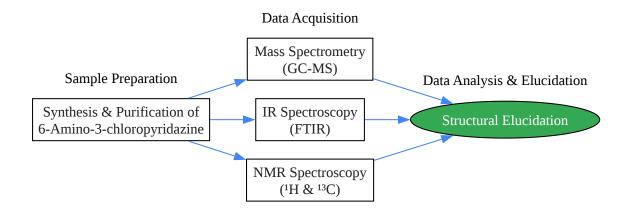
## **Mass Spectrometry (MS)**

For GC-MS analysis, a dilute solution of **6-Amino-3-chloropyridazine** in a volatile organic solvent is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities on a chromatographic column before entering the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), and the resulting ions are separated based on their mass-to-charge ratio.

## **Workflow and Data Analysis**

The acquisition and analysis of spectroscopic data for the structural characterization of **6-Amino-3-chloropyridazine** follows a logical workflow.

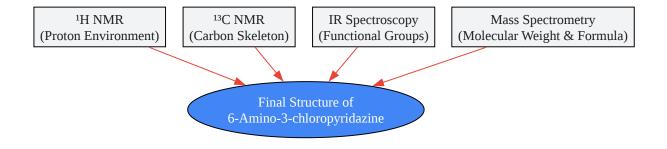




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#### Workflow for Spectroscopic Analysis

The logical relationship between the different spectroscopic techniques for comprehensive structural analysis is illustrated below.



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#### Integration of Spectroscopic Data

#### Conclusion

This technical guide summarizes the available spectroscopic data for **6-Amino-3-chloropyridazine**. While the existence of detailed NMR, IR, and MS spectra is confirmed in scientific databases, the specific quantitative data is not fully available in the public domain.



The provided information and generalized experimental protocols serve as a valuable resource for researchers working with this compound, facilitating its identification and use in further research and development activities.

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